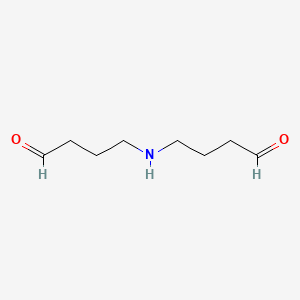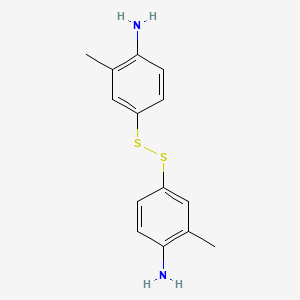
2-Cyano-4-pentylphenyl 3-chloro-4-(hexyloxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyano-4-pentylphenyl 3-chloro-4-(hexyloxy)benzoate is a complex organic compound that belongs to the class of aromatic esters. This compound is characterized by the presence of a cyano group, a pentyl chain, a chloro group, and a hexyloxy group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-4-pentylphenyl 3-chloro-4-(hexyloxy)benzoate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the esterification of 3-chloro-4-(hexyloxy)benzoic acid with 2-cyano-4-pentylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient conversion of the starting materials to the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-4-pentylphenyl 3-chloro-4-(hexyloxy)benzoate can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Oxidation: The cyano group can be oxidized to form carboxylic acids or amides.
Reduction: The cyano group can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Major Products
The major products formed from these reactions include substituted aromatic compounds, carboxylic acids, amides, and amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Cyano-4-pentylphenyl 3-chloro-4-(hexyloxy)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 2-Cyano-4-pentylphenyl 3-chloro-4-(hexyloxy)benzoate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-Cyano-4-pentylphenyl 3-chloro-4-(methoxy)benzoate
- 2-Cyano-4-pentylphenyl 3-chloro-4-(ethoxy)benzoate
- 2-Cyano-4-pentylphenyl 3-chloro-4-(propoxy)benzoate
Uniqueness
2-Cyano-4-pentylphenyl 3-chloro-4-(hexyloxy)benzoate is unique due to the presence of the hexyloxy group, which imparts distinct physicochemical properties such as solubility, stability, and reactivity. These properties make it particularly suitable for specific applications in materials science and medicinal chemistry.
Properties
CAS No. |
89331-96-4 |
|---|---|
Molecular Formula |
C25H30ClNO3 |
Molecular Weight |
428.0 g/mol |
IUPAC Name |
(2-cyano-4-pentylphenyl) 3-chloro-4-hexoxybenzoate |
InChI |
InChI=1S/C25H30ClNO3/c1-3-5-7-9-15-29-24-14-12-20(17-22(24)26)25(28)30-23-13-11-19(10-8-6-4-2)16-21(23)18-27/h11-14,16-17H,3-10,15H2,1-2H3 |
InChI Key |
YYXXYAKVYGYYDH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=C(C=C(C=C1)C(=O)OC2=C(C=C(C=C2)CCCCC)C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Butyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B14403040.png)
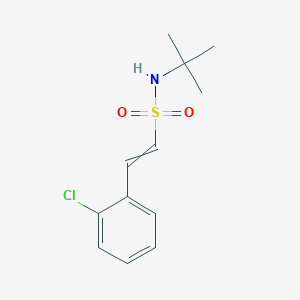
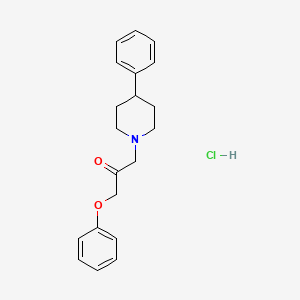
![1-{1-[(4-Bromophenyl)sulfanyl]-2-methyl-2-phenylpropyl}-1H-1,2,4-triazole](/img/structure/B14403065.png)
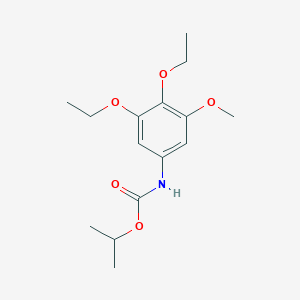
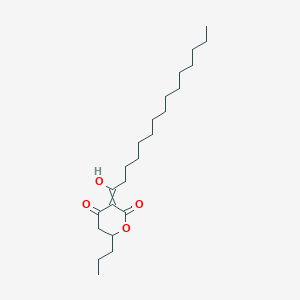
![1-{5-[3-(3,4-Dichlorophenoxy)propyl]-1,3,4-thiadiazol-2-yl}piperidine](/img/structure/B14403084.png)
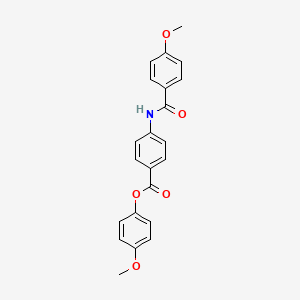

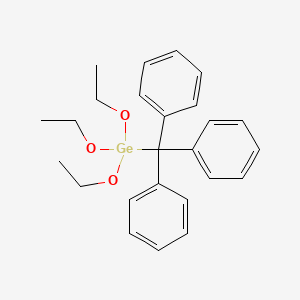
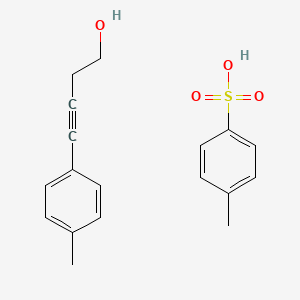
phosphanium perchlorate](/img/structure/B14403115.png)
